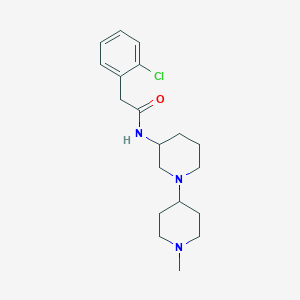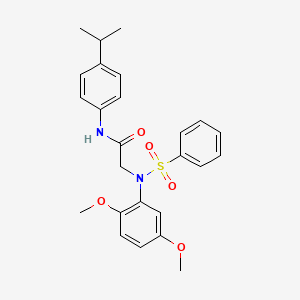![molecular formula C20H18N2O2S B6107605 N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B6107605.png)
N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, also known as DT-13, is a synthetic compound that has been studied extensively for its potential applications in cancer therapy. DT-13 is a member of the thiophene carboxamide family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR and MAPK/ERK pathways, which are known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit cell proliferation and migration. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is that it has been shown to be effective against a wide range of cancer cell lines, suggesting that it may have broad-spectrum anti-tumor activity. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer therapy.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide. One area of interest is in the development of new formulations or delivery methods that could enhance its efficacy or reduce its toxicity. Another area of interest is in the identification of biomarkers that could be used to predict which patients are most likely to benefit from treatment with this compound. Finally, further studies are needed to elucidate the exact mechanism of action of this compound, which could provide insights into the development of new cancer therapies.
Synthesemethoden
N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dimethylaniline with 2-bromoacetophenone to form an intermediate, which is then reacted with thiophene-2-carboxylic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has been the subject of numerous scientific studies, which have shown that it possesses potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and liver cancer cells. In addition, this compound has been shown to inhibit the growth and metastasis of tumors in animal models of cancer.
Eigenschaften
IUPAC Name |
N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-13-7-5-10-16(14(13)2)21-19(23)15-8-3-4-9-17(15)22-20(24)18-11-6-12-25-18/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECZECAIRLHDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide](/img/structure/B6107522.png)


![N-{2-[1-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-4-piperidinyl]ethyl}acetamide](/img/structure/B6107545.png)
![N,N-diallyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6107563.png)
![2-amino-7-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107566.png)
![3-[(4-bromobenzoyl)amino]phenyl 4-nitrobenzoate](/img/structure/B6107573.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate](/img/structure/B6107578.png)

![(3-(2-fluorobenzyl)-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6107588.png)
![2-chloro-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B6107590.png)
![2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6107609.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6107626.png)
